molecular formula C13H8FN B1332204 2-(4-Fluorophenyl)benzonitrile CAS No. 89346-55-4

2-(4-Fluorophenyl)benzonitrile

Cat. No. B1332204
CAS RN: 89346-55-4
M. Wt: 197.21 g/mol
InChI Key: BAFJHQIZMFHPER-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzonitrile is a compound that is structurally characterized by the presence of a benzonitrile group attached to a fluorinated phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorinated phenyl groups and benzonitrile moieties are frequently explored for their interesting chemical and physical properties, as well as their potential applications in various fields such as fluorescent probes, neuroimaging agents, and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)benzonitrile often involves multi-step procedures and the use of various precursors. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives starts from 2-(pentafluorophenyl)benzazoles . Similarly, an efficient synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and its analogues has been reported, which could be relevant for the synthesis of related 4-fluorophenyl benzonitriles . Additionally, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a related biphenyl compound, has been developed, which could provide insights into the synthesis of 2-(4-Fluorophenyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenyl)benzonitrile has been studied using various spectroscopic and computational methods. Quantum chemical methods have been employed to determine the optimized geometrical parameters and charge distributions of tri-fluoro-benzonitriles . Additionally, the molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile have been investigated using ab initio HF and density functional methods, providing valuable information on the influence of halogen substitution on the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzonitriles can be influenced by the presence of the fluorine atom. For example, the fluorescence response of 4-(N,N'-dimethylamino)benzonitrile in room temperature ionic liquids indicates that the molecule can undergo photoreaction under certain conditions . The introduction of fluoro-substituents in the phenyl ring of 4-(1-azetidinyl)benzonitrile leads to changes in fluorescence quantum yields and decay times, suggesting alterations in the molecule's internal conversion processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are of significant interest. For instance, new luminescent benzonitriles with alkoxyphenyl and methoxypyridine groups have been synthesized, and their liquid crystalline behavior and photophysical properties have been characterized . The influence of fluoro substitution on the optical nonlinearity and charge transfer of benzonitrile derivatives has also been studied, both computationally and experimentally .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(4-Fluorophenyl)benzonitrile is involved in various synthesis processes for pharmaceutical compounds. For instance, it serves as an intermediate in the synthesis of antidepressants such as citalopram. The synthesis process often involves multi-step chemical reactions, aiming for high purity and yield of the final product. These syntheses contribute significantly to the production of antidepressants, highlighting the compound's value in pharmaceutical research and manufacturing (Zhang Dao-zhen, 2010).

Photophysical Studies

The compound also plays a role in photophysical studies. Research has shown that the introduction of a fluoro-substituent in the phenyl ring of certain compounds can lead to variations in fluorescence quantum yields and decay times. Such studies are crucial for understanding the photophysical behavior of organic molecules, which has implications in fields like material science and molecular electronics (S. Druzhinin et al., 2001).

Future Directions

The future directions for “2-(4-Fluorophenyl)benzonitrile” and similar compounds could involve further exploration of their biological activities and therapeutic potential . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is also a promising area of research .

properties

IUPAC Name

2-(4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJHQIZMFHPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362710
Record name 2-(4-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)benzonitrile

CAS RN

89346-55-4
Record name 4′-Fluoro[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89346-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Olson, MG Gichinga, E Butala, HA Navarro… - Organic & …, 2011 - pubs.rsc.org
In previous studies we showed that 3-(substituted phenylethynyl)-5-methyl[1,2,4]triazine analogues of MPEP were potent antagonists of glutamate-mediated mobilization of internal …
Number of citations: 9 pubs.rsc.org
P Zhang, MF Zou, AL Rodriguez, PJ Conn… - Bioorganic & medicinal …, 2010 - Elsevier
The metabotropic glutamate receptor subtype 5 (mGluR5) has been implicated in numerous neuropsychiatric disorders including addiction. We have discovered that the rigid diaryl …
Number of citations: 23 www.sciencedirect.com

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